
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropene ring The cyclopropene ring is further substituted with butyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropene precursor under conditions that promote the formation of the cyclopropene ring. This can be achieved using reagents such as diazo compounds in the presence of a catalyst like rhodium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the cyclopropene ring.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst can introduce alkyl or acyl groups onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the butyl and dimethyl substitutions.
(2-Butylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the dimethyl substitutions.
(3,3-Dimethylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the butyl substitution.
Uniqueness
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is unique due to the presence of both butyl and dimethyl groups on the cyclopropene ring, which can influence its chemical reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct physical and chemical properties compared to similar compounds.
Propiedades
Número CAS |
109900-82-5 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(2-butyl-3,3-dimethylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C15H20/c1-4-5-11-13-14(15(13,2)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Clave InChI |
HOFQOIXLXFLSMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C1(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}benzamide](/img/structure/B14324963.png)
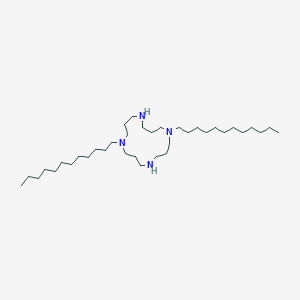


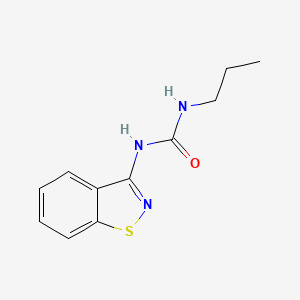
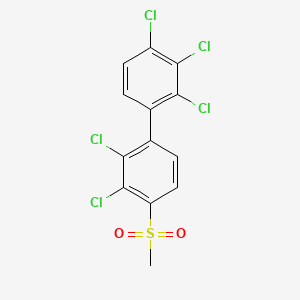
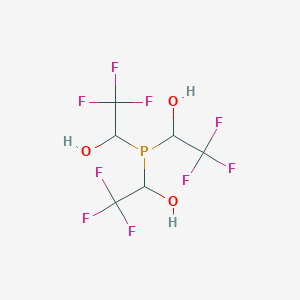
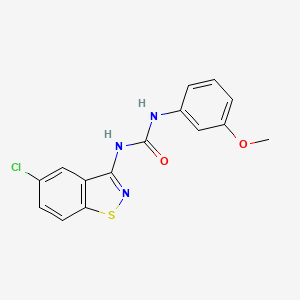


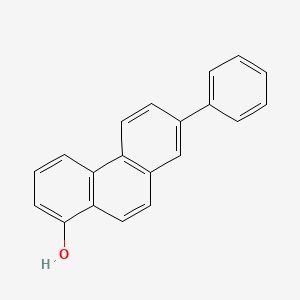
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
